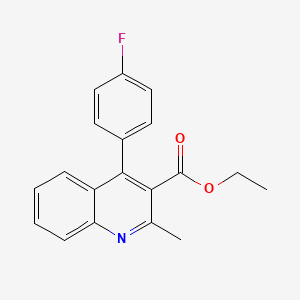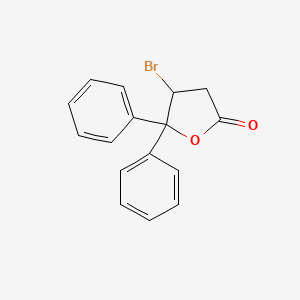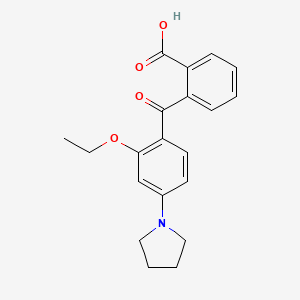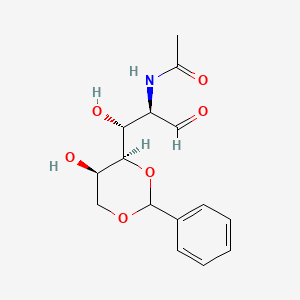
N-((1R,2R)-1-Hydroxy-1-((4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-3-oxopropan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1R,2R)-1-Hydroxy-1-((4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-3-oxopropan-2-yl)acetamide” is a complex organic compound characterized by multiple functional groups, including hydroxyl, phenyl, dioxane, and acetamide groups. Compounds with such intricate structures often exhibit unique chemical and biological properties, making them of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-((1R,2R)-1-Hydroxy-1-((4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-3-oxopropan-2-yl)acetamide” likely involves multiple steps, including the formation of the dioxane ring, introduction of hydroxyl groups, and acetamide formation. Typical reaction conditions might include:
Formation of the dioxane ring: This could involve a cyclization reaction using appropriate diols and aldehydes or ketones.
Introduction of hydroxyl groups: Hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Acetamide formation: Acetylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl group in the acetamide can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology
Its potential biological activity could be explored for enzyme inhibition, receptor binding, or as a biochemical probe.
Medicine
The compound might be investigated for therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Mécanisme D'action
The mechanism by which “N-((1R,2R)-1-Hydroxy-1-((4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-3-oxopropan-2-yl)acetamide” exerts its effects would depend on its interaction with molecular targets. This could involve binding to specific enzymes or receptors, altering biochemical pathways, or modulating cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-((1R,2R)-1-Hydroxy-1-((4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-3-oxopropan-2-yl)acetamide: can be compared with other acetamide derivatives, dioxane-containing compounds, or phenyl-substituted molecules.
Uniqueness
The combination of functional groups in this compound might confer unique properties, such as specific binding affinities, reactivity patterns, or biological activities, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C15H19NO6 |
|---|---|
Poids moléculaire |
309.31 g/mol |
Nom IUPAC |
N-[(1R,2R)-1-hydroxy-1-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-3-oxopropan-2-yl]acetamide |
InChI |
InChI=1S/C15H19NO6/c1-9(18)16-11(7-17)13(20)14-12(19)8-21-15(22-14)10-5-3-2-4-6-10/h2-7,11-15,19-20H,8H2,1H3,(H,16,18)/t11-,12+,13+,14-,15?/m0/s1 |
Clé InChI |
IUIGKEWAHLCFOD-LUNVINKVSA-N |
SMILES isomérique |
CC(=O)N[C@@H](C=O)[C@H]([C@@H]1[C@@H](COC(O1)C2=CC=CC=C2)O)O |
SMILES canonique |
CC(=O)NC(C=O)C(C1C(COC(O1)C2=CC=CC=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Methyl-1,3-oxazol-2-yl)(octanoyl)amino]butanoic acid](/img/structure/B15210503.png)
![Furan, 2-[1-(2-propenyloxy)-3-butenyl]-](/img/structure/B15210519.png)
![N,N-Dimethyl-2-{[1-(3-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B15210523.png)
![5-(4-Chlorophenyl)[1,2]oxazolo[4,5-d]pyrimidine-3,7(2H,4H)-dione](/img/structure/B15210524.png)


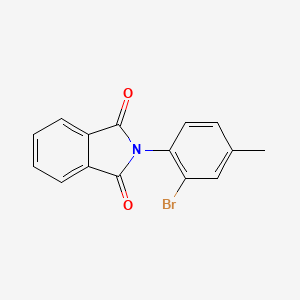
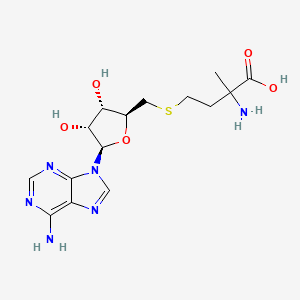
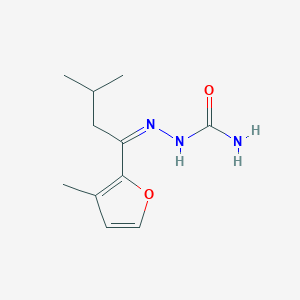
![2-(Cyanomethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B15210549.png)
